molecular formula C16H20N2O2S B4621862 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide

Cat. No. B4621862
M. Wt: 304.4 g/mol
InChI Key: IOKKUIRKVSXOED-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds structurally related to 2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide involves various chemoselective reactions and methodologies. For instance, chemoselective reactions of related compounds with electrophiles have been explored, leading to the formation of chiral hexahydro-4-pyrimidinones and oxazolidines, as elucidated by the work of Hajji et al. (2002) (Hajji et al., 2002). This showcases the intricate synthesis routes possible for such complex molecules.

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the properties and reactivity of a compound. Studies such as those by Sharma et al. (2016) (Sharma et al., 2016) have detailed the crystal structure of similar compounds, emphasizing the significance of N-H···S, C-H···O, and N-H···O hydrogen bonds along with π···π interactions, which are critical for stabilizing the molecular assembly.

Chemical Reactions and Properties

Chemical reactions and properties of such compounds involve understanding their reactivity towards various reagents and conditions. The work by Kumar et al. (2013) (Kumar et al., 2013) on the chemoselective thionation-cyclization of functionalized enamides to yield thiazoles is an example of the chemical versatility of related molecular frameworks.

Scientific Research Applications

Sulfonamide Research Applications

Sulfonamides, featuring a similar structural motif to the query compound, have been extensively studied for their various pharmacological applications. Research has highlighted the versatility of the sulfonamide group in drug development, particularly in areas such as carbonic anhydrase inhibitors (CAIs) for antiglaucoma treatments, antitumor activities targeting tumor-associated isoforms CA IX/XII, and as selective agents for treating different diseases. The development of novel sulfonamides as selective drugs for specific conditions indicates the potential for compounds with similar functional groups to be explored for diverse therapeutic applications (Carta, Scozzafava, & Supuran, 2012).

DNA Binding and Anticancer Applications

Another area of interest is the binding of certain compounds to DNA, influencing anticancer activities. Studies on compounds like Hoechst 33258, which binds to the minor groove of DNA, show the potential of similar compounds to be used in targeting specific DNA sequences, offering pathways for rational drug design in anticancer research. This highlights the potential research applications of compounds capable of interacting with DNA in specific ways, which could be leveraged for developing new anticancer therapies (Issar & Kakkar, 2013).

Neuroplasticity and Antidepressant Research

Compounds affecting neuroplasticity represent a significant area of research, especially in the context of developing fast-acting antidepressants. Studies have shown that both ketamine and classical psychedelics induce synaptic, structural, and functional changes in the brain, particularly in the prefrontal cortex. These changes facilitate adaptive rewiring of pathological neurocircuitry, offering insights into the therapeutic effects of these compounds. This suggests that research into compounds affecting neuroplasticity could provide valuable information for developing new treatments for depressive disorders (Aleksandrova & Phillips, 2021).

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2S/c1-16(2,14(19)18-15-17-8-9-21-15)20-13-7-6-11-4-3-5-12(11)10-13/h6-7,10H,3-5,8-9H2,1-2H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOKKUIRKVSXOED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=NCCS1)OC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide
Reactant of Route 2
Reactant of Route 2
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide
Reactant of Route 3
Reactant of Route 3
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide
Reactant of Route 4
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide
Reactant of Route 5
Reactant of Route 5
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide
Reactant of Route 6
2-(2,3-dihydro-1H-inden-5-yloxy)-N-(4,5-dihydro-1,3-thiazol-2-yl)-2-methylpropanamide

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